molecular formula C12H15BrClNO2 B584905 Desmethyl-8-bromo Dragonfly-d4 Hydrochloride CAS No. 1346601-07-7

Desmethyl-8-bromo Dragonfly-d4 Hydrochloride

Katalognummer B584905
CAS-Nummer: 1346601-07-7
Molekulargewicht: 324.635
InChI-Schlüssel: XHRNOQRXDGETTA-MTUADBJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl-8-bromo Dragonfly-d4 Hydrochloride (DBH) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the Dragonfly-d4 series of compounds, which are known for their unique chemical structures and properties. DBH has been studied for its ability to modulate a variety of biochemical and physiological processes, and has shown potential for use in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Desmethyl-8-bromo Dragonfly-d4 Hydrochloride has been studied for its ability to modulate a variety of biochemical and physiological processes. It has been used in studies of the endocannabinoid system, and has been shown to have potential as a novel therapeutic agent for the treatment of neurological disorders such as anxiety and depression. Additionally, this compound has been studied for its ability to modulate the release of neurotransmitters, and has been shown to have potential as a novel drug target for the treatment of a variety of neurological disorders.

Wirkmechanismus

The exact mechanism of action of Desmethyl-8-bromo Dragonfly-d4 Hydrochloride is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of the endocannabinoid system, modulation of neurotransmitter release, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate a variety of biochemical and physiological processes. It has been shown to have potential as an anti-inflammatory, anti-anxiety, and anti-depressant agent. Additionally, it has been shown to have potential as a novel therapeutic agent for the treatment of neurological disorders such as anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Desmethyl-8-bromo Dragonfly-d4 Hydrochloride in laboratory experiments has several advantages. It is easy to synthesize, has a wide range of potential applications, and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on humans have not yet been studied.

Zukünftige Richtungen

The potential future directions for Desmethyl-8-bromo Dragonfly-d4 Hydrochloride are numerous. Further research is needed to better understand the exact mechanism of action of this compound, as well as its effects on humans. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory, anti-anxiety, and anti-depressant agent. Finally, further studies are needed to explore the potential of this compound as a novel drug target for the treatment of neurological disorders.

Synthesemethoden

Desmethyl-8-bromo Dragonfly-d4 Hydrochloride is synthesized using a two-step process. First, the Dragonfly-d4 compound is synthesized from a combination of 4-chloroaniline and trifluoromethanesulfonic acid. This is followed by a reaction between the Dragonfly-d4 compound and 8-bromo-2-hydroxybenzoic acid, which yields the desired this compound. The reaction is conducted in aqueous solution at room temperature, and the resulting this compound is then isolated and purified.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desmethyl-8-bromo Dragonfly-d4 Hydrochloride involves the bromination of 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine followed by reduction and demethylation.", "Starting Materials": [ "1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bromination", "- 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine is reacted with bromine in anhydrous acetic acid to yield 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine bromide.", "Step 2: Reduction", "- The bromide is dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst to reduce the double bond in the difuran ring.", "Step 3: Demethylation", "- The resulting product is then treated with sodium borohydride in methanol to reduce the imine group to an amine, followed by acid-catalyzed demethylation to yield Desmethyl-8-bromo Dragonfly-d4 Hydrochloride." ] }

CAS-Nummer

1346601-07-7

Molekularformel

C12H15BrClNO2

Molekulargewicht

324.635

IUPAC-Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2;

InChI-Schlüssel

XHRNOQRXDGETTA-MTUADBJDSA-N

SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

Synonyme

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d4 Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.